molecular formula C10H12O2S B12716891 Propiophenone, 2-(methylsulfinyl)- CAS No. 7715-08-4

Propiophenone, 2-(methylsulfinyl)-

Cat. No.: B12716891
CAS No.: 7715-08-4
M. Wt: 196.27 g/mol
InChI Key: QWWMSEDTVFDZDR-UHFFFAOYSA-N
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Description

Propiophenone, 2-(methylsulfinyl)- is an organic compound characterized by the presence of a propiophenone structure with a methylsulfinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Propiophenone, 2-(methylsulfinyl)- can be synthesized through several methods. One common approach involves the oxidation of 2-(methylthio)ethyl methacrylate to form the sulfoxide group . This reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of Propiophenone, 2-(methylsulfinyl)- often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 2-(methylsulfinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group back to the thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted propiophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Propiophenone, 2-(methylsulfinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propiophenone, 2-(methylsulfinyl)- involves its interaction with molecular targets through its sulfoxide group. This group can form hydrogen bonds and interact with polar sites on proteins and enzymes, affecting their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: A simple aromatic ketone without the methylsulfinyl group.

    4-Methylpropiophenone: Contains a methyl group at the para position of the phenyl ring.

    2′,4′-Dimethylacetophenone: Contains two methyl groups on the phenyl ring.

Uniqueness

Propiophenone, 2-(methylsulfinyl)- is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it valuable in various applications .

Properties

CAS No.

7715-08-4

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-methylsulfinyl-1-phenylpropan-1-one

InChI

InChI=1S/C10H12O2S/c1-8(13(2)12)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

QWWMSEDTVFDZDR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)S(=O)C

Origin of Product

United States

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